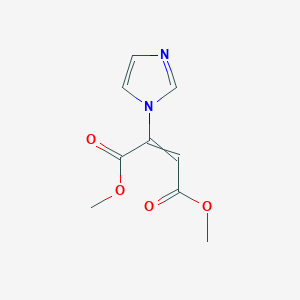![molecular formula C14H19NS B14302356 1-[4-(Phenylsulfanyl)but-1-EN-1-YL]pyrrolidine CAS No. 113541-81-4](/img/structure/B14302356.png)
1-[4-(Phenylsulfanyl)but-1-EN-1-YL]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Phenylsulfanyl)but-1-EN-1-YL]pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a phenylsulfanyl group. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is widely used in medicinal chemistry due to its versatile biological activities . The phenylsulfanyl group adds unique chemical properties to the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Phenylsulfanyl)but-1-EN-1-YL]pyrrolidine typically involves the reaction of pyrrolidine with a phenylsulfanyl-substituted but-1-ene precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, followed by nucleophilic substitution with the phenylsulfanyl-substituted but-1-ene .
Industrial Production Methods: Industrial production of pyrrolidine derivatives, including this compound, generally involves large-scale reactions in continuous flow reactors. The use of catalysts such as cobalt and nickel oxides supported on alumina is common to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Phenylsulfanyl)but-1-EN-1-YL]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the but-1-ene moiety can be reduced to form the corresponding alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylsulfanyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Bases like sodium hydride or potassium tert-butoxide are used to facilitate nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated alkanes.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
1-[4-(Phenylsulfanyl)but-1-EN-1-YL]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential as a drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[4-(Phenylsulfanyl)but-1-EN-1-YL]pyrrolidine involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity to these targets, leading to its biological effects .
Comparison with Similar Compounds
Pyrrolidine: A parent compound with a simple five-membered ring structure.
Phenylsulfanyl-substituted compounds: Compounds with similar phenylsulfanyl groups but different core structures.
Pyrrole: An aromatic analog of pyrrolidine with different chemical properties.
Uniqueness: 1-[4-(Phenylsulfanyl)but-1-EN-1-YL]pyrrolidine is unique due to the combination of the pyrrolidine ring and the phenylsulfanyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
113541-81-4 |
|---|---|
Molecular Formula |
C14H19NS |
Molecular Weight |
233.37 g/mol |
IUPAC Name |
1-(4-phenylsulfanylbut-1-enyl)pyrrolidine |
InChI |
InChI=1S/C14H19NS/c1-2-8-14(9-3-1)16-13-7-6-12-15-10-4-5-11-15/h1-3,6,8-9,12H,4-5,7,10-11,13H2 |
InChI Key |
ZHUFBDNJOSMDAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C=CCCSC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



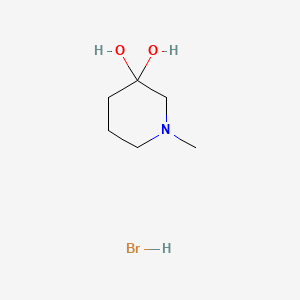

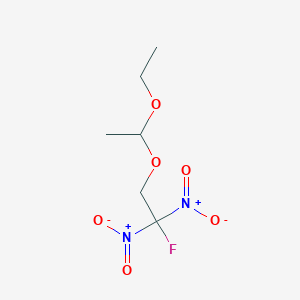
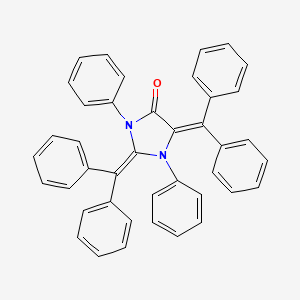

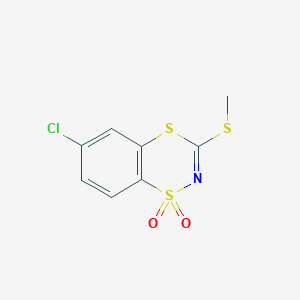
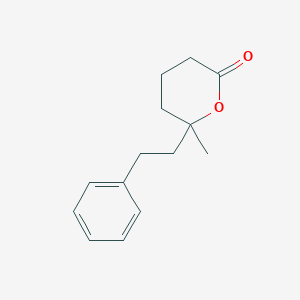
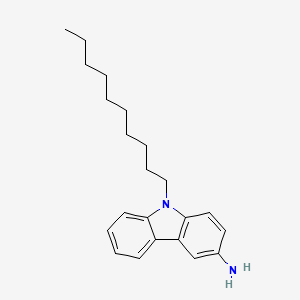
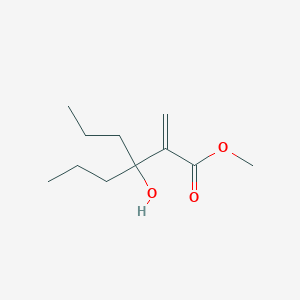
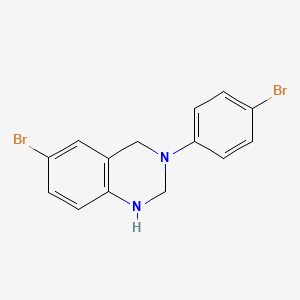
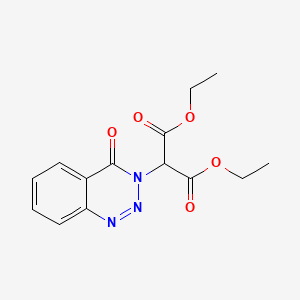
![1,2,3-Trifluoro-2-[(1,2,3-trifluoropropan-2-yl)oxy]propane](/img/structure/B14302353.png)
